Home > Products > Building Blocks P12312 > (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid - 1217500-51-0

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid

Catalog Number: EVT-1471090
CAS Number: 1217500-51-0
Molecular Formula: C6H11BN2O2
Molecular Weight: 153.976
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is an organic compound featuring a boron atom bonded to a dihydropyrimidine ring with an ethyl substituent at the sixth position. This compound is significant in medicinal chemistry due to its boronic acid functional group, which allows it to participate in various chemical reactions, particularly in the synthesis of complex organic molecules. It serves as a valuable building block for developing pharmaceuticals and other biologically active compounds.

Source and Classification

This compound can be classified as a boronic acid derivative and belongs to the class of heterocyclic compounds. Its unique structure combines features of both pyrimidine and boronic acids, making it a versatile intermediate in organic synthesis. The compound's chemical identity is designated by the CAS number 1217500-51-0.

Synthesis Analysis

Methods and Technical Details

The synthesis of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a dihydropyrimidine derivative with a boronic acid reagent. The process often employs a palladium catalyst along with a base to facilitate the formation of the boronic acid moiety. Common conditions for this reaction include:

  • Catalysts: Palladium-based catalysts are frequently used.
  • Bases: Bases such as potassium carbonate or sodium hydroxide are employed to promote the reaction.
  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents, often under reflux conditions to enhance reaction rates.

The scalability of these methods allows for significant production quantities suitable for both research and industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}B N3_{3}O2_{2}
  • Molecular Weight: Approximately 205.02 g/mol
  • Structural Features:
    • A dihydropyrimidine ring system.
    • An ethyl group at the sixth position.
    • A boronic acid functional group at the fifth position.

This structure allows for various interactions due to the presence of both polar and non-polar regions, enhancing its reactivity in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid primarily participates in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The typical reaction pathway involves:

  1. Coupling Reaction: The boronic acid moiety reacts with aryl or vinyl halides or triflates.
  2. Catalysis: A palladium catalyst facilitates the coupling process under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

  • Palladium Catalysts: Essential for facilitating carbon-carbon bond formation.
  • Bases: Potassium carbonate or sodium hydroxide.
  • Solvents: Tetrahydrofuran or dimethylformamide.

The reaction conditions typically involve heating to promote efficient coupling .

Major Products Formed

The major products from reactions involving (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid are complex organic molecules that can be further utilized in various chemical syntheses, including pharmaceuticals and advanced materials.

Mechanism of Action

Process and Data

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid acts primarily as a chemical building block in medicinal chemistry research. Its mechanism of action involves:

  1. Targeting Carbon Bonds: The boron atom's reactivity allows it to form new carbon-carbon bonds through coupling reactions.
  2. Biochemical Pathways: The compound's functional group enables participation in various synthetic pathways leading to biologically active molecules.

Although (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid itself may not exhibit direct biological activity, it is instrumental in synthesizing compounds with potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.

Chemical Properties

The chemical properties include:

  • Reactivity: The boron atom's ability to form stable complexes with nucleophiles enhances its utility in organic synthesis.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the nature of boronic acids.

Relevant data suggests that this compound can undergo hydrolysis if not handled properly, which may affect its reactivity .

Applications

Scientific Uses

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid finds applications across several scientific fields:

  1. Medicinal Chemistry: Used as a precursor for synthesizing biologically active compounds and pharmaceuticals.
  2. Organic Synthesis: Acts as a versatile building block for creating complex organic molecules through various coupling reactions.
  3. Material Science: Utilized in developing advanced materials due to its unique structural properties that allow for diverse functionalization.
Introduction to Boronic Acids in Medicinal and Synthetic Chemistry

Boronic acids, characterized by their R–B(OH)₂ moiety, have evolved from niche synthetic intermediates to indispensable tools in modern chemistry and drug discovery. Their unique reactivity profile—particularly in forming reversible covalent bonds with diols and nucleophiles—underpins applications spanning Suzuki-Miyaura cross-coupling, sensor development, and enzyme inhibition. The integration of boron into pharmacologically active scaffolds addresses challenges in potency, selectivity, and metabolic stability, positioning boronic acids at the forefront of rational drug design [4] [9].

Historical Evolution of Boronic Acid Derivatives in Organic Synthesis

Boronic acids emerged as stoichiometric additives in early organic transformations, where their ability to transiently bind substrates (e.g., diols in condensation reactions) mitigated competing side reactions. This paved the way for their catalytic use, exemplified by the Corey-Bakshi-Shibata (CBS) catalyst—a boronic acid-derived system enabling asymmetric reductions. The paradigm shift occurred with the advent of transition-metal-catalyzed cross-couplings. The Suzuki-Miyaura reaction, in particular, revolutionized carbon-carbon bond formation due to its functional group tolerance, mild conditions, and scalability [1] [4].

Table 1: Key Applications of Boronic Acids in Synthesis

Application TypeRoleExample
Stoichiometric AdditiveSubstrate complexationPhenol condensation catalysts
OrganocatalysisAsymmetric inductionCBS reduction catalysts
Cross-CouplingNucleophilic coupling partnerSuzuki-Miyaura arylation of heterocycles
Secondary Sphere ModifierNon-covalent substrate activationEnhancing Diels-Alder stereoselectivity

Industrial adoption accelerated in the 1990s–2000s, with boronic acids enabling large-scale synthesis of drugs like Losartan (antihypertensive), Boscalid (fungicide), and LY451395 (anti-Alzheimer’s candidate). Their low toxicity profile and compatibility with aqueous systems further cemented their utility in bioconjugation and prodrug design [1] [4].

Structural and Electronic Characteristics of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic Acid

This hybrid scaffold combines a boronic acid group with a partially saturated pyrimidine core, conferring distinct physicochemical properties:

  • Molecular Geometry: The sp²-hybridized boron atom adopts a trigonal planar geometry, facilitating rapid reversible bonds with biological nucleophiles. The 1,6-dihydropyrimidine unit introduces non-aromatic character, enhancing solubility and reducing planarity versus fully aromatic pyrimidines [2] [5].
  • Tautomeric Equilibria: The compound exists in equilibrium between imine (1,6-dihydro) and enamine (1,4-dihydro) forms. The boronic acid group further stabilizes the enol tautomer via intramolecular B–O coordination, as evidenced by X-ray studies of analogs [5] [6].
  • Electronic Effects: The electron-donating ethyl group at C6 increases electron density at N1 and C5, weakening the B–C bond polarization. This enhances electrophilicity at boron, crucial for transmetalation in Suzuki couplings [5] [9].

Table 2: Physicochemical Properties of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic Acid

PropertyValue/DescriptionImpact on Reactivity
Molecular FormulaC₆H₁₁BN₂O₂Balanced lipophilicity (cLogP ~0.8)
Hydrogen Bond Acceptors4 (2xO, 2xN)Enhanced solvation in aqueous media
Hydrogen Bond Donors2 (B–OH, N–H)Protein target engagement potential
Polar Surface Area~72 ŲFavorable membrane permeability
Tautomeric StabilityEnol form preferred (intramolecular H-bond)Enhanced boronate ester formation

Role of Pyrimidine-Boronic Acid Hybrids in Modern Drug Design

Pyrimidine-boronic acid hybrids exploit synergistic bioactivity: the pyrimidine nucleus serves as a hydrogen-bonding pharmacophore, while boron enables covalent, yet reversible, target engagement. This duality is leveraged in:

  • Enzyme Inhibition: Boron binds catalytic serine residues in proteases (e.g., proteasome, dipeptidyl peptidase-IV), while the pyrimidine occupies adjacent pockets. Hybrids like bortezomib (pyrazine-boronic acid) validate this mechanism [1] [9].
  • CNS Therapeutics: Pyrimidine’s prevalence in endogenous neurotransmitters (e.g., thymine) facilitates blood-brain barrier penetration. Hybrids act as positive allosteric modulators (PAMs) for acetylcholine (e.g., M1 mAChR PAMs) or amyloid-modifying agents [6] [7].
  • Kinase Targeting: The VCP/p97 inhibitors (e.g., compound 17, IC₅₀ = 54.7 nM) use pyrimidine-boronic acids to disrupt ATPase activity in cancer cells, exploiting boron’s coordination with kinase hinge regions [3].

Table 3: Therapeutic Applications of Pyrimidine-Boronic Acid Hybrids

Therapeutic AreaTarget/MechanismExample Hybrid Scaffold
Neurodegenerative DiseaseAcetylcholinesterase (AChE) inhibitionPyrimidine-morpholine-boronic acid
OncologyVCP/p97 ATPase inhibitionPyrimidine-boronic acid (e.g., Compound 17)
ImmunologyCSF1R kinase inhibitionPyrrolopyrimidine-boronic acid analogs
Infectious DiseaseMycobacterial enzyme inhibitionPyrimidine-isatin-boronic acid conjugates

The synthesis of these hybrids relies heavily on Suzuki-Miyaura coupling, enabling late-stage diversification. For instance, 4-(2-chloropyrimidin-4-yl)morpholine undergoes Pd-catalyzed arylation with boronic acids to yield potent AChE inhibitors (e.g., 5e, IC₅₀ = 0.48 µM) [1] [5].

Properties

CAS Number

1217500-51-0

Product Name

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid

IUPAC Name

(4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid

Molecular Formula

C6H11BN2O2

Molecular Weight

153.976

InChI

InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9)

InChI Key

CRLDQXMLQOKGQJ-UHFFFAOYSA-N

SMILES

B(C1=CNC=NC1CC)(O)O

Synonyms

6-Ethyl-1,6-dihydropyrimidin-5-ylboronic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.